Iguratimod - 123663-49-0

Iguratimod

Catalog Number: EVT-288359
CAS Number: 123663-49-0
Molecular Formula: C17H14N2O6S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iguratimod is a novel disease-modifying antirheumatic drug (DMARD) [, , , , , , , , , , , , ]. It is classified as a small molecule belonging to the methanesulfonanilide family [, , ]. Iguratimod is currently approved for the treatment of rheumatoid arthritis (RA) in China and Japan [, , , , , ]. In scientific research, Iguratimod is used as an immunomodulator to investigate its effects on various inflammatory and autoimmune diseases [, , , ].

Synthesis Analysis

One method for synthesizing Iguratimod involves the use of recombinant human CYP450 yeast cells containing cDNA expressed P450s []. This method allows for the identification of metabolic pathways and the preparation of metabolites.

Molecular Structure Analysis

Iguratimod is primarily metabolized by CYP2C9 and CYP2C19 enzymes []. This metabolic pathway was identified using recombinant human CYP450 yeast cells.

Mechanism of Action
  • Inhibition of Immunoglobulin Production: It inhibits immunoglobulin production by B cells without suppressing their proliferative response [, ].
  • Suppression of Cytokine Production: It suppresses the production of various inflammatory cytokines, including IL-1β, IL-6, IL-8, IL-17, tumor necrosis factor-α (TNF-α), and interferon-γ [, , ].
  • Stimulation of Osteoblastic Differentiation: It stimulates osteoblastic differentiation both in vitro and in vivo [].
  • Inhibition of Osteoclastogenesis: It inhibits the differentiation and function of osteoclasts, which are cells responsible for bone resorption [, ].
  • Inhibition of RANKL Signaling Pathway: It inhibits the receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway, which plays a critical role in osteoclast differentiation and activation [].
Physical and Chemical Properties Analysis

Limited information is available on the specific physical and chemical properties of Iguratimod beyond its classification as a small molecule belonging to the methanesulfonanilide family [, , ].

Applications
  • Rheumatoid Arthritis: Investigating its efficacy in treating RA, both alone and in combination with other DMARDs like methotrexate [, , , , ].
  • Lupus Nephritis: Examining its potential to inhibit renal interstitial fibrosis and tubulo-interstitial injury in lupus nephritis [, , ].
  • Sjogren's Syndrome: Evaluating its efficacy in treating primary Sjogren's syndrome and its impact on disease activity and symptoms [, ].
  • Ankylosing Spondylitis: Investigating its potential to reduce disease activity and improve physical function in patients with active ankylosing spondylitis [].
  • Immune Thrombocytopenia: Exploring its efficacy in treating immune thrombocytopenia and its potential to regulate CD4+ T-cell homeostasis and function by enhancing mitophagy [, ].
  • Osteoporosis: Studying its ability to prevent ovariectomy-induced bone loss and suppress osteoclastogenesis, suggesting potential as a therapeutic agent for postmenopausal osteoporosis [, ].
  • Interstitial Lung Disease: Evaluating its potential to alleviate alveolar inflammation, pulmonary fibrosis, and improve lung function in patients with rheumatoid arthritis-associated interstitial lung disease [].
  • Kawasaki Disease: Investigating its ability to suppress the development of arteritis in a murine model of Kawasaki disease, suggesting potential as a therapeutic strategy for arteritis in this condition [].
  • Hepatocellular Carcinoma: Assessing its potential to inhibit hepatocellular carcinogenesis by inhibiting serum interleukin-8 production in a rat model [].
Future Directions
  • Optimization of Treatment Regimens: Further research is needed to optimize the dosage and combination therapies using iguratimod with other immunosuppressive agents [, ].
  • Exploring New Applications: Further investigation of Iguratimod's therapeutic potential in other autoimmune and inflammatory diseases, such as systemic sclerosis [].
  • Mechanism of Action Studies: Deeper exploration of Iguratimod's molecular mechanisms of action, particularly its interactions with specific signaling pathways and immune cells [, , ].
  • Long-term Safety and Efficacy: Long-term safety and efficacy studies are needed to assess its suitability as a long-term treatment option for chronic diseases [, ].
  • Biomarker Development: Identifying biomarkers that can predict treatment response to Iguratimod and monitor its biological effects in different diseases [, ].

Properties

CAS Number

123663-49-0

Product Name

Iguratimod

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)

InChI Key

ANMATWQYLIFGOK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3

Solubility

Soluble in DMSO.

Synonyms

3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
T 614
T-614

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.